molecular formula C23H28N2O3S B13379165 Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

Cat. No.: B13379165
M. Wt: 412.5 g/mol
InChI Key: ZJORVAHTBUQMKJ-UHFFFAOYSA-N
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Description

Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines a quinazolinone core with a sulfanyl acetate group.

Preparation Methods

The synthesis of ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate typically involves multi-step organic reactionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate can be compared with similar compounds such as:

Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Biological Activity

Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate thiol and ester derivatives under controlled conditions. The structural formula indicates the presence of a quinazoline moiety, which is often linked to various biological activities.

Antimicrobial Activity

Research has indicated that compounds with a quinazoline backbone exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess activity against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of a sulfanyl group in this compound enhances its interaction with microbial targets.

Antitumor Activity

Several studies have highlighted the antitumor potential of quinazoline derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, suggesting their utility in cancer therapy . The mechanism often involves the induction of apoptosis in tumor cells.

Anticonvulsant Properties

The anticonvulsant effects of quinazoline derivatives have been documented, with certain compounds showing efficacy in reducing seizure activity in animal models . This property suggests potential applications in treating epilepsy and related disorders.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activities of compounds related to this compound. Below is a summary of key findings:

Study Biological Activity Findings
El-Azab et al. (2013)AnticonvulsantDemonstrated significant reduction in seizure frequency in rodent models.
Pandey et al. (2009)AntimicrobialEffective against multiple bacterial strains with low MIC values.
Al-Suwaidan et al. (2016)AntitumorInduced apoptosis in human cancer cell lines with IC50 values indicating high potency.

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-3,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C23H28N2O3S/c1-3-28-18(26)14-29-22-24-20-17-12-8-7-9-15(17)13-23(2,19(20)21(27)25-22)16-10-5-4-6-11-16/h7-9,12,16H,3-6,10-11,13-14H2,1-2H3,(H,24,25,27)

InChI Key

ZJORVAHTBUQMKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4

Origin of Product

United States

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